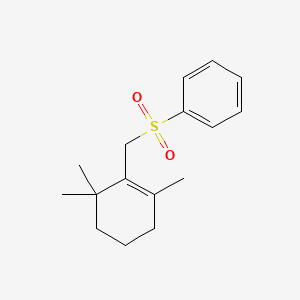
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene is an organic compound with the molecular formula C16H22O2S It is a member of the benzenesulfonyl compounds and is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a cyclohexene ring with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene typically involves the reaction of (2,6,6-Trimethylcyclohex-1-enyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonate ester intermediate, which is then converted to the desired product under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2,6,6-Trimethylcyclohex-1-enyl)methanol
- Benzenesulfonyl chloride
- (2,6,6-Trimethylcyclohex-1-enyl)methyl benzenesulfonate
Uniqueness
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene is unique due to the presence of both a cyclohexene ring and a sulfonyl group attached to a benzene ring
Properties
CAS No. |
56691-74-8 |
|---|---|
Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(2,6,6-trimethylcyclohexen-1-yl)methylsulfonylbenzene |
InChI |
InChI=1S/C16H22O2S/c1-13-8-7-11-16(2,3)15(13)12-19(17,18)14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
WQRHISGXRFLGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



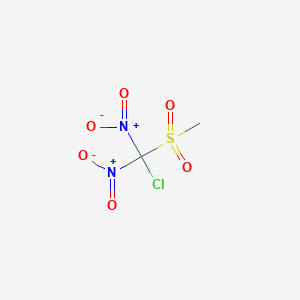
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
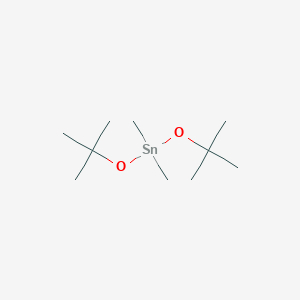

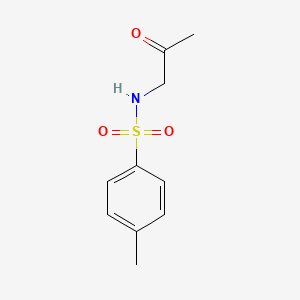
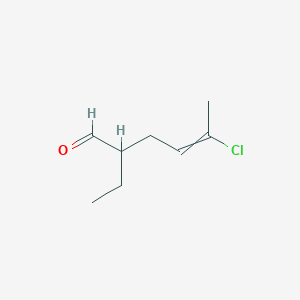
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
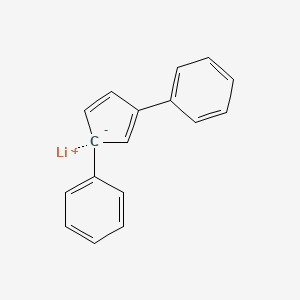
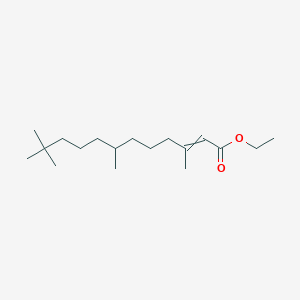

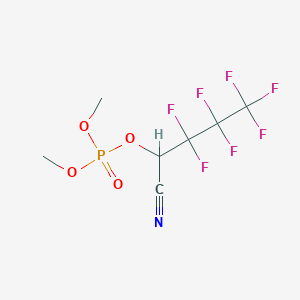
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

